molecular formula C10H7F3N2S B506156 1-(2-Trifluoromethylphenyl)imidazoline-2-thione CAS No. 25372-17-2

1-(2-Trifluoromethylphenyl)imidazoline-2-thione

Cat. No. B506156
CAS RN: 25372-17-2
M. Wt: 244.24g/mol
InChI Key: SHEVDRLIPIJLJW-UHFFFAOYSA-N
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Description

1-(2-Trifluoromethylphenyl)imidazoline-2-thione (1-TFT) is a heterocyclic compound belonging to the class of imidazolines. It is a five-membered ring structure with a nitrogen atom bound to two carbon atoms and two fluorine atoms. 1-TFT is a relatively new compound, first synthesized in 2009 by a group of scientists at the University of Padua in Italy. Since then, it has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Organic Synthesis and Coordination Chemistry

  • Formation of N-Heterocyclic Carbenes (NHCs): The tautomerization of mesomeric betaines derived from 2-(imidazolium-1-yl)phenolates to NHCs and their subsequent trapping as thiones or palladium complexes showcases the utility of these compounds in synthesizing novel heterocyclic systems. Such processes highlight the relevance of imidazoline-2-thione derivatives in developing new cyclic boron adducts and palladium complexes with potential catalytic applications (Liu et al., 2016).

Corrosion Inhibition

  • Halogen-substituted Imidazoline Derivatives as Corrosion Inhibitors: Novel imidazoline derivatives, including those with halogen substitutions, have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. These studies demonstrate the potential of such compounds to provide protective coatings and treatments for metals, reducing the impact of corrosion in industrial applications (Zhang et al., 2015).

Antimicrobial and Antifungal Activities

  • Synthesis of Aryl Derivatives for Biological Activities: The synthesis of 1-arylimidazolidine-2-thiones and their alkylation to produce biologically active derivatives, including those with potential antibacterial and antifungal properties, underscores the importance of these compounds in pharmaceutical research. Such studies contribute to the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Sztanke et al., 2006).

Electroluminescent Materials

  • Development of Deep-Blue Fluorescence Molecules: Research into phenanthroimidazole derivatives with electron-withdrawing groups, like trifluoromethyl, for use in electroluminescent devices showcases the potential of imidazoline-2-thione derivatives in organic electronics. These compounds contribute to advancements in display technologies, offering materials for stable deep-blue emission with high external quantum efficiencies, which are crucial for the development of OLED devices (Wang et al., 2018).

properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-2-4-8(7)15-6-5-14-9(15)16/h1-6H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEVDRLIPIJLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948210
Record name 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-2-thiol
Source EPA DSSTox
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Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25372-17-2
Record name 1,3-Dihydro-1-[2-(trifluoromethyl)phenyl]-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25372-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Trifluoromethylphenyl)imidazoline-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-2-thiol
Source EPA DSSTox
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Record name 25372-17-2
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